molecular formula C4H9NO5S B086667 DL-Homocysteic acid CAS No. 1001-13-4

DL-Homocysteic acid

Cat. No. B086667
CAS RN: 1001-13-4
M. Wt: 183.19 g/mol
InChI Key: VBOQYPQEPHKASR-UHFFFAOYSA-N
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Description

DL-Homocysteic acid (DL-HCA) is a non-proteinogenic amino acid that is naturally found in the brain and other tissues of mammals. It is a derivative of the amino acid methionine and plays an important role in various biochemical and physiological processes. DL-HCA has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

1. Interaction with Metal Ions

DLH interacts with various metal ions, which is crucial for understanding its role in biological systems. For instance, DLH forms complexes with alkali metal ions, and these interactions have been characterized using spectroscopic methods (Zhang et al., 2004). Similarly, the interaction of DLH with other metal ions like Cu2+, Zn2+, and Ni2+ has been studied, revealing insights into its coordination structures (Jia et al., 2007).

2. Influence on Microemulsions

DLH affects the properties of microemulsions, such as those formed by potassium naphthenate in mixed solvents. It impacts the growth and homogenization of microemulsion droplets, influencing the solubilization process (Zhang et al., 2005).

3. Structural Studies in Different Solutions

The structure of DLH in various solutions, like D2O, has been explored using spectroscopic techniques. These studies have revealed significant changes in the H-bonding structure and skeleton of DLH in different environments (Zhang et al., 2000).

4. Neurophysiological Effects

DLH has been used to study neurophysiological phenomena. For example, its microinjections into the Botzinger complex area in cats showed effects on the cough reflex, supporting the role of certain brain regions in cough control (Poliaček et al., 2008). Additionally, DLH-induced seizures in immature rats provided insights into metabolic changes in the brain and the protective effects of certain antagonists (Folbergrová et al., 2000).

5. Molecular Stress Analysis

Homocysteic acid-induced stress at the molecular level has been studied, especially in the context of neuronal lesions. These studies have led to insights into protein modifications and potential therapeutic approaches using vitamins (Sommer et al., 2004).

properties

IUPAC Name

2-amino-4-sulfobutanoic acid
Source PubChem
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InChI

InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VBOQYPQEPHKASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO5S
Source PubChem
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DSSTOX Substance ID

DTXSID00864543
Record name 2-Amino-4-sulfobutanoic acid
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Molecular Weight

183.19 g/mol
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name DL-Homocysteic acid
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Product Name

DL-Homocysteic acid

CAS RN

504-33-6, 1001-13-4
Record name (±)-Homocysteic acid
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Record name DL-Homocysteic acid
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Record name Homocysteic acid
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Record name 2-Amino-4-sulfobutanoic acid
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Record name DL-homocysteic acid
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Record name DL-HOMOCYSTEIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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